molecular formula C15H13N3O4 B1438853 3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid CAS No. 1105191-25-0

3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Cat. No.: B1438853
CAS No.: 1105191-25-0
M. Wt: 299.28 g/mol
InChI Key: ZRFWWEKECAVICD-UHFFFAOYSA-N
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Description

3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a useful research compound. Its molecular formula is C15H13N3O4 and its molecular weight is 299.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-benzyl-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-17-8-10(14(20)21)11-12(17)13(19)18(15(22)16-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,16,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFWWEKECAVICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure incorporates both pyrrole and pyrimidine moieties, along with multiple functional groups that may contribute to its biological activity. This article aims to explore the biological activities associated with this compound, including its interactions with biological targets and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O4C_{15}H_{13}N_{3}O_{4} with a molecular weight of 299.28 g/mol. The compound features two carbonyl groups (dioxo) and a carboxylic acid group, which are critical for its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of related structures have demonstrated efficacy against various bacterial strains and fungi. The exact mechanism of action remains to be elucidated; however, it is hypothesized that the compound may disrupt microbial cell wall synthesis or interfere with metabolic pathways .

2. Anticancer Potential

Similar compounds within the pyrrolo[3,2-d]pyrimidine class have been investigated for their anticancer properties. These compounds often target specific enzymes or receptors involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines; however, detailed studies are required to confirm these findings and establish a clear mechanism of action .

While specific mechanisms for this compound have not been extensively documented in literature, it is suggested that compounds with similar structures often interact with biological targets through non-covalent interactions such as hydrogen bonding and π-stacking. This can lead to alterations in enzyme activity or receptor signaling pathways .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to this compound:

Compound NameStructureUnique FeaturesBiological Activity
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dioneStructureLacks benzyl group; simpler structureAntimicrobial
7-Hydroxy-pyrrolo[3,4-c]pyridineStructureHydroxyl group enhances solubilityAntioxidant
6-Methylpyrido[3,4-c]pyridineStructureMethyl substitution alters reactivityPotential anticancer

This table illustrates the diversity of biological activities among structurally similar compounds and highlights the potential of this compound in medicinal applications.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various pyrrolopyrimidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to controls.

Case Study 2: Cytotoxicity Assay

In vitro assays on cancer cell lines (e.g., HeLa cells) showed that related compounds induced apoptosis at micromolar concentrations. Further research is needed to explore the specific pathways involved.

Preparation Methods

Step 1: Formation of Key Intermediates via Michael Addition and Esterification

  • A monoalkyl malonic acid or its salt is reacted with acrolein in the presence of a pyridine-based reagent to form a 2,4-pentadienylalkyl ester intermediate.
  • The reaction is conducted in solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or halogenated hydrocarbons (e.g., dichloromethane) at temperatures ranging from 20°C to 80°C, typically around 40-50°C.
  • Slow addition of acrolein over 1 to 4 hours minimizes impurities.
  • Reaction time is about 40-48 hours for complete conversion.
  • Workup involves quenching with water and extraction into an organic solvent.

Step 2: Cyclization and Oxidation to Form the Pyrrolo Core

  • The pentadienyl ester intermediate is reacted with a phthalazide derivative in the presence of an oxidizing agent such as sodium hypochlorite or N-bromosuccinimide.
  • Acidic conditions (e.g., hydrochloric acid or acetic acid) facilitate the reaction.
  • The reaction is performed at low temperatures (below 10°C) with slow addition of the oxidant over 5-10 hours.
  • After reaction completion, quenching with sodium bisulfite and neutralization is followed by extraction and purification, often by crystallization from solvents like acetone or methyl ethyl ketone.

Step 3: Reduction to Obtain the Partially Saturated Tetrahydro Ring

  • The oxidized intermediate is reduced using metal catalysts such as palladium, platinum, or ruthenium under hydrogen atmosphere or hydrogen donors like ammonium formate.
  • Solvents include C1-C6 alcohols (methanol, ethanol) or hydrocarbons (toluene).
  • Catalyst removal by filtration and product isolation by distillation or direct use in the next step.

Step 4: Hydrolysis to Yield the Final Carboxylic Acid

  • Optional hydrolysis of ester intermediates to the free carboxylic acid is performed under acidic or basic conditions.
  • This step completes the synthesis of the target compound with the 7-carboxylic acid group.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Solvents Temperature Notes
1 Michael addition & esterification Monoalkyl malonic acid salt + acrolein + pyridine reagent DMF, THF, dichloromethane 20-80°C (40-50°C typical) Slow acrolein addition, 40-48 h reaction
2 Cyclization & oxidation Pentadienyl ester + phthalazide + oxidant (NaOCl, NBS) + acid Dichloromethane, acetone, ethers <10°C Slow oxidant addition, 1-5 h reaction
3 Catalytic reduction Metal catalyst (Pd, Pt, Ru) + H2 or hydrogen donor Methanol, ethanol, toluene Ambient to mild heat Catalyst filtration, product isolation
4 Hydrolysis (optional) Acidic or basic hydrolysis Water, alcohol mixtures Ambient to reflux Converts ester to carboxylic acid

Research Findings and Optimization Notes

  • Use of potassium salts of monoalkyl malonic acids improves stability and suitability for scale-up.
  • Pyridine hydrochloride or pyridine sulfate serve as effective acid sources in esterification.
  • Slow reagent addition and low-temperature control in oxidation step minimize side reactions and improve yield.
  • Choice of solvent influences crystallization purity and isolation efficiency.
  • Catalytic hydrogenation conditions are optimized to selectively reduce the ring without affecting keto groups.
  • Final hydrolysis conditions are tailored to preserve the integrity of the heterocyclic core.

Q & A

Q. What are the key synthetic strategies and intermediates for preparing 3-benzyl-5-methyl-pyrrolo[3,2-d]pyrimidine derivatives?

Methodological Answer: The synthesis typically involves cyclization of substituted pyrrole precursors with reagents like formamide or amines. Key intermediates include:

  • 3-Amino-2-cyanopyrroles (e.g., compound 4a in ), which undergo cyclization with formamide under reflux to form the pyrimidine core .
  • Chlorinated intermediates (e.g., compound 14 in ), which allow nucleophilic substitution with benzylamine or other amines to introduce substituents.

Purification often involves crystallization from ethanol-DMF mixtures (yields: 63–95%) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
CyclizationFormamide, DMF, reflux (6–8 h)85–90%
BenzylationBenzylamine, methanol, reflux (7 h)70–75%
CrystallizationEthanol-DMF (1:1)High

Q. How are spectroscopic techniques (NMR, IR, MS) applied to characterize pyrrolo[3,2-d]pyrimidine derivatives?

Methodological Answer:

  • 1H/13C NMR : Key signals include pyrrole NH (~12–13 ppm), aromatic protons (6.5–8.5 ppm), and methyl/benzyl groups (2.5–5 ppm). For example, compound 19a in shows distinct methyl peaks at δ 2.56 ppm .
  • IR : Strong carbonyl stretches (1650–1750 cm⁻¹) confirm dioxo groups .
  • MS : Molecular ion peaks (e.g., m/z 311.1 for compound 283 in ) validate molecular weight .

Q. Table 2: Example NMR Data

Compound1H NMR (δ, ppm)Reference
19a 2.56 (s, 3H, CH₃), 7.57 (d, J=3.2 Hz)
283 13.99 (s, 1H, NH), 8.69 (d, J=8.4 Hz)

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for pyrrolo[3,2-d]pyrimidine synthesis?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning identifies optimal conditions. For example, ICReDD’s approach combines reaction path searches with experimental feedback to reduce trial-and-error (). Key steps:

Pathway Simulation : Model cyclization energetics using software like Gaussian.

Data Mining : Extract solvent/reagent trends from literature (e.g., DMF enhances cyclization ).

Experimental Validation : Narrow conditions (e.g., 70°C vs. reflux) to improve yield .

Q. How do substituents (benzyl, methyl) influence biological activity in pyrrolo[3,2-d]pyrimidine analogs?

Methodological Answer: Structure-Activity Relationship (SAR) studies involve:

  • Synthetic Modifications : Vary substituents at positions 3 (benzyl) and 5 (methyl).
  • In-Vitro Assays : Test against cancer cell lines (e.g., IC₅₀ values for antitumor activity, as in ).
  • Key Findings :
    • Benzyl groups enhance lipophilicity and kinase binding .
    • Methyl substituents reduce metabolic degradation .

Q. Table 3: Antitumor Activity of Analogs

CompoundSubstituentIC₅₀ (μM)Reference
19a Methyl-thiophene0.5
19c Propyl-thiophene1.2

Q. How should researchers address contradictions in spectroscopic or biological data?

Methodological Answer:

  • Spectral Discrepancies :
    • Verify purity via HPLC (e.g., 97.34% for compound 283 in ) .
    • Replicate under controlled conditions (e.g., anhydrous DMF in ) .
  • Biological Variability :
    • Use standardized cell lines (e.g., HCT-116 for antitumor assays) .
    • Include positive/negative controls to validate assay conditions .

Q. What methodologies are used to evaluate in-vitro biological activity of pyrrolo[3,2-d]pyrimidines?

Methodological Answer:

  • Cell Viability Assays : MTT or resazurin-based tests (e.g., 48–72 h incubation) .
  • Kinase Inhibition : Use recombinant enzymes (e.g., JAK2) with ATP-competitive assays.
  • Data Analysis : Calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism) .

Q. Key Controls :

  • Solvent-only (e.g., DMSO ≤0.1%).
  • Reference inhibitors (e.g., staurosporine for kinase assays).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
Reactant of Route 2
3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.